molecular formula C25H22N2O5 B4563953 4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate

4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate

Cat. No.: B4563953
M. Wt: 430.5 g/mol
InChI Key: NDOVNLIAKONAAG-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate is an organic compound with the molecular formula C28H21NO4. It is a complex molecule that features multiple benzoyl and benzyl groups, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its multiple functional groups.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate typically involves multi-step organic reactions. One common method includes the esterification of benzoylbenzoic acid with benzyl alcohol, followed by the acylation of the resulting ester with benzoylaminoacetic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzoyl or benzyl groups are replaced by other functional groups using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzoyl or benzyl derivatives

Mechanism of Action

The mechanism of action of 4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate involves its interaction with various molecular targets, such as enzymes and receptors. The benzoyl and benzyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through similar mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Benzoylbenzoic acid
  • Benzyl alcohol
  • Benzoylaminoacetic acid

Uniqueness

4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate is unique due to its combination of multiple benzoyl and benzyl groups, which provide a high degree of chemical reactivity and versatility. This makes it a valuable compound for various applications in research and industry, distinguishing it from simpler compounds like benzoylbenzoic acid or benzyl alcohol.

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-[(2-benzamidoacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c28-22(15-27-25(31)21-9-5-2-6-10-21)26-16-23(29)32-17-18-11-13-20(14-12-18)24(30)19-7-3-1-4-8-19/h1-14H,15-17H2,(H,26,28)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOVNLIAKONAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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